molecular formula C17H26N2O2 B1291385 tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 331759-58-1

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B1291385
CAS No.: 331759-58-1
M. Wt: 290.4 g/mol
InChI Key: CKEVHPNLWBHDMY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate: This compound is characterized by its molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-aminobenzylamine with tert-butyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity.

Biological Activity

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl ester and a 4-aminobenzyl group. Its molecular formula is C15H22N2O2C_{15}H_{22}N_2O_2 with a molecular weight of approximately 262.35 g/mol. The structure is characterized by its ability to interact with various biological targets, making it a versatile compound in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. This modulation can lead to changes in metabolic pathways and cellular responses.
  • Receptor Interaction : It has been shown to interact with neurotransmitter receptors, which may influence neuronal signaling and contribute to its therapeutic effects .

Biological Activities

The compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that certain piperidine derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

2. Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a role in modulating inflammatory responses .

3. Neurological Implications

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling .

Case Studies

Several studies illustrate the compound's biological activity:

StudyFindings
Study on Cytotoxicity The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential as an anticancer agent .
Anti-inflammatory Research In vitro studies demonstrated that the compound reduced IL-1β levels by approximately 19% at concentrations of 10 µM .
Neuroprotective Effects Preliminary findings suggest that the compound may enhance cognitive function by inhibiting cholinesterase enzymes in neuronal models .

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEVHPNLWBHDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620431
Record name tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331759-58-1
Record name tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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